(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Peptide synthesis Racemization Chiral integrity

In Boc-SPPS, monitoring coupling completion without interrupting workflow is challenging. Boc-Val-ONp solves this via built-in UV-chromophoric release (λmax 400 nm, ε 18,400 M⁻¹cm⁻¹), enabling real-time spectrophotometric tracking. • Near-zero racemization in sterically hindered couplings • Extended hydrolytic half-life (117-136 h at pH 5.0) for selective mono-functionalization • Crystalline solid, ≥98% purity, stored at -20°C. Supplied as off-white powder, shipped under cold chain.

Molecular Formula C16H22N2O6
Molecular Weight 338,35 g/mole
CAS No. 16948-40-6
Cat. No. B558181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
CAS16948-40-6
Synonyms16948-40-6; (S)-4-Nitrophenyl2-((tert-butoxycarbonyl)amino)-3-methylbutanoate; Boc-Val-ONp; AmbotzBAA6030; SCHEMBL7341887; CTK8B8720; Boc-L-Valine4-nitrophenylester; MolPort-008-267-473; ZINC2555055; 8687AA; ANW-61114; AKOS016003498; AK-61104; KB-211567; TC-149859; N-(tert-Butoxycarbonyl)-L-valine4-nitrophenylester
Molecular FormulaC16H22N2O6
Molecular Weight338,35 g/mole
Structural Identifiers
SMILESCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1
InChIKeyALJZEMRUAOJSPP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Val-ONp (CAS 16948-40-6): A Boc-Protected L-Valine p-Nitrophenyl Active Ester for Stepwise Peptide Synthesis


(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate (synonym Boc-Val-ONp, CAS 16948-40-6) is an Nα-Boc-protected L-valine active ester belonging to the class of urethane-protected amino acid p-nitrophenyl esters first introduced by Bodanszky in 1955 for peptide bond formation . The compound combines three functional domains—the acid-labile Boc protecting group, the sterically hindered L-valine side chain (isopropyl, β-branched), and the chromophoric 4-nitrophenyl ester leaving group—within a single crystalline solid (mp 63–69 °C, [α]D²⁰ −38 ± 2°, c = 1 in dioxane) . It is supplied commercially at ≥98% purity (TLC) as an off-white powder and stored at −20 °C . Its primary application is as a pre-activated building block for sequential peptide coupling in both solution-phase and solid-phase Boc-strategy peptide synthesis, where the activated ester obviates the need for in situ coupling reagents.

Why Boc-Val-ONp Cannot Be Simply Replaced by Other Boc-Amino Acid Active Esters or Free Acids in Peptide Synthesis


Generic substitution of Boc-Val-ONp with its closest analogs—the N-hydroxysuccinimide ester (Boc-Val-OSu), the free acid (Boc-Val-OH), or the Cbz-protected p-nitrophenyl ester (Z-Val-ONp)—introduces discrete and quantifiable trade-offs in racemization risk, coupling kinetics, leaving-group detectability, and orthogonal deprotection compatibility. The p-nitrophenyl ester class demonstrates near-zero racemization in the critical Pro-Val+Pro coupling test, comparable to NHS esters and distinctly superior to thiophenyl and N-hydroxypiperidine esters which produce significant epimerization [1]. However, the ONp leaving group confers a unique UV-chromophoric monitoring capability (λmax ≈ 400 nm, ε ≈ 18,400 M⁻¹cm⁻¹ for 4-nitrophenolate) [2] that the OSu ester entirely lacks, and offers substantially longer hydrolytic half-lives under acidic conditions enabling controlled mono-functionalization that faster-reacting NHS esters cannot achieve [3]. Within the Boc-ONp subclass, the valine derivative's β-branched side chain imposes steric constraints on coupling rates that differ measurably from less hindered analogs such as Boc-Ala-ONp [4]. These differences are quantitative and experimentally verifiable; the following evidence items provide the specific data a scientific procurer needs to justify selection of Boc-Val-ONp over any single alternative.

Quantitative Differentiation Evidence for Boc-Val-ONp vs. Closest Analogs — Data for Procurement Decisions


Racemization Resistance: p-Nitrophenyl Ester vs. NHS Ester vs. Thiophenyl Ester in the Pro-Val+Pro Critical Racemization Test

In a systematic evaluation of activated ester methods for peptide coupling using the critical racemization probe sequence Pro-Val+Pro with gas chromatographic analysis, the p-nitrophenyl ester method demonstrated 'almost no racemization,' comparable to the N-hydroxysuccinimide (NHS) ester method. By contrast, the N-hydroxypiperidine ester and thiophenyl ester methods produced significantly higher levels of racemization under identical conditions. When the activated dipeptide ester was prepared directly from Z-Pro-Val-OH (rather than from Z-Pro + Val-activated ester), a great extent of racemization was detected irrespective of the leaving group [1]. This positions the ONp active ester as equivalent to the OSu ester for chiral integrity but superior to thiophenyl and N-hydroxypiperidine esters for coupling at valine and proline residues, where epimerization risk is highest due to steric hindrance.

Peptide synthesis Racemization Chiral integrity Active ester comparison

UV-Vis Chromophoric Monitoring: ONp Esters Enable Real-Time Coupling Quantification; OSu Esters Do Not

The 4-nitrophenolate leaving group liberated upon aminolysis of Boc-Val-ONp exhibits strong absorbance at approximately 400 nm with a molar absorptivity (ε) of approximately 18,400 M⁻¹cm⁻¹ under basic aqueous conditions [1]. This enables spectrophotometric quantification of coupling completion by partitioning the released 4-nitrophenolate into aqueous buffer and measuring absorbance. In solid-phase peptide synthesis, incomplete coupling can be detected by visual coloring of resin beads using p-nitrophenyl ester reagents . By contrast, the N-hydroxysuccinimide leaving group from Boc-Val-OSu produces no chromophoric signal in the visible range, requiring alternative (and often less convenient) methods such as the Kaiser or TNBS tests for free amine detection. This is a class-level advantage of all p-nitrophenyl active esters over their succinimidyl counterparts.

Coupling monitoring UV-Vis spectrophotometry Solid-phase peptide synthesis Leaving group detection

Hydrolytic Stability at Acidic pH: p-Nitrophenyl Esters Provide a Wider Reaction Window Than NHS Esters for Controlled Conjugation

In a comparative PEGylation study, linear PEG-p-nitrophenyl active esters (5 kDa and 30 kDa) exhibited hydrolysis half-lives of approximately 117 h and 136 h, respectively, at pH 5.0 and reached a steady state of protein conjugation only after 48 h [1]. Critically, mono-PEGylated bovine lactoferrin was obtained in high yields with the p-nitrophenyl ester reagent—a result that 'could not be obtained by PEGylation with linear N-hydroxysuccinimide (NHS) activated PEG' because the NHS ester reacted and hydrolyzed too rapidly to permit controlled mono-functionalization [1]. While this study used PEG-p-nitrophenyl esters rather than amino acid p-nitrophenyl esters, the p-nitrophenyl ester leaving group is the common pharmacophore determining hydrolytic stability, making this a class-level inference applicable to Boc-Val-ONp.

Hydrolysis half-life PEGylation Protein conjugation pH-dependent stability

Coupling Rate Constants: Boc-Amino Acid-ONp Esters Occupy an Intermediate Reactivity Tier Among Five Common Active Esters

In a systematic determination of second-order coupling rate constants (Kc) for Boc-amino acid active esters reacting with L-valine methyl ester (Val-OMe) in THF at 23 °C, five common active ester types were ranked: pentafluorophenyl (OPfp), pentachlorophenyl (OPcp), p-nitrophenyl (ONp), 2,4,5-trichlorophenyl (OTcp), and succinimidyl (OSu). The active ester leaving group had a significant effect on Kc values, while the amino acid side chain had a less significant effect across the three Boc-amino acids tested (Ala, Phe, Cys(Bzl)). Boc-amino acid-ONp esters coupled slower than the corresponding Z-amino acid-active esters in most cases [1]. This study provides a quantitative reactivity framework: ONp esters are not the fastest (OPfp and OPcp are more reactive), but they offer a balanced intermediate reactivity that avoids both excessively rapid hydrolysis (as with NHS/OSu) and impractically slow coupling.

Coupling kinetics Second-order rate constant Active ester reactivity ranking Steric effects

Physical Property Differentiation: Melting Point and Optical Rotation of Boc-Val-ONp vs. Boc-Val-OSu

Boc-Val-ONp and Boc-Val-OSu exhibit clearly distinguishable physical properties that facilitate identity verification and quality control. Boc-Val-ONp (CAS 16948-40-6) melts at 63–69 °C with an optical rotation of [α]D²⁰ −38 ± 2° (c = 1 in dioxane) . Boc-Val-OSu (CAS 3392-12-9) melts at 126–128 °C with an optical rotation of [α]D²⁰ −38 ± 1° (c = 2% in dioxane) . Boc-Ala-ONp (CAS 2483-49-0), the less hindered alanine analog, has an estimated melting point of approximately 120 °C (Mean or Weighted MP by MPBPWIN estimation) , demonstrating that the amino acid side chain significantly influences solid-state properties even within the same ONp ester class. The lower melting point of Boc-Val-ONp relative to its OSu counterpart may facilitate dissolution in organic solvents at ambient temperature during coupling reactions.

Melting point Optical rotation Solid-state characterization Quality control Chiral purity

Orthogonal Deprotection Compatibility: Boc-ONp Esters Enable Acid-Labile Strategy Unavailable to Z-ONp or Fmoc-ONp Counterparts

The Boc protecting group in Boc-Val-ONp is selectively removed under acidic conditions (typically neat TFA or 50% TFA/CH₂Cl₂), while the p-nitrophenyl ester remains stable under these conditions [1]. This contrasts with Z-Val-ONp (CAS 10512-93-3, MW 372.37 g/mol, C19H20N2O6) [2], whose benzyloxycarbonyl group requires catalytic hydrogenolysis or strong acid (HBr/AcOH) for removal—conditions incompatible with many peptide functionalities. It also contrasts with Fmoc-protected active esters, which require basic conditions (piperidine/DMF) for deprotection and for which the p-nitrophenyl ester of hindered amino acids (Val, Ile) has been reported to have insufficient reactivity, leading researchers to instead prepare the more reactive o-nitrophenyl ester derivatives . Boc-Val-ONp thus uniquely enables acid-labile Boc-strategy solid-phase peptide synthesis (SPPS) with a chromophoric active ester, a combination unavailable from Z-protected (hydrogenolytic deprotection), Fmoc-protected (base-labile, often requiring more reactive o-nitrophenyl esters for hindered residues), or unprotected active esters.

Protecting group orthogonality Boc strategy SPPS Deprotection conditions Peptide synthesis strategy

Recommended Application Scenarios for Boc-Val-ONp (CAS 16948-40-6) Based on Verifiable Differentiation Evidence


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Coupling Completion Verification Without Additional Assay Reagents

In manual or automated Boc-SPPS where Kaiser or TNBS testing is impractical or introduces workflow interruptions, Boc-Val-ONp provides built-in coupling monitoring: the released 4-nitrophenolate (λmax ≈ 400 nm, ε ≈ 18,400 M⁻¹cm⁻¹) [1] can be spectrophotometrically quantified from the wash effluent, enabling real-time assessment of coupling efficiency. The compound's intermediate coupling rate (faster than OSu, slower than OPfp) [2] balances speed with hydrolytic stability, and the near-zero racemization profile [3] ensures chiral integrity of the valine residue even in sterically congested sequences.

Controlled Mono-Acylation of Multifunctional Amine Substrates in Partially Aqueous Media

When selective single-site acylation is required on a substrate bearing multiple reactive amines (e.g., peptide scaffolds, aminoglycosides, or dendrimers), the extended hydrolytic half-life of p-nitrophenyl esters at mildly acidic pH (117–136 h at pH 5.0 for PEG-ONp models) [4] provides a reaction window that permits stoichiometric control. The NHS ester comparator reacts and hydrolyzes too rapidly under these conditions, producing heterogeneous mixtures. Boc-Val-ONp thus enables cleaner mono-functionalization, simplifying purification and improving isolated yield of the desired single-addition product.

Chromogenic Substrate Design for Serine Protease and Esterase Activity Assays

The combination of the Boc-protected valine recognition element with the chromophoric 4-nitrophenyl ester leaving group makes Boc-Val-ONp suitable as a substrate scaffold for protease/esterase screens. Enzymatic cleavage releases 4-nitrophenolate, which is quantified at 400 nm (ε = 18,400 M⁻¹cm⁻¹) [1]. The valine side chain provides steric discrimination among enzyme active sites, and the Boc group can be retained or removed to modulate substrate recognition. This dual functionality (protected amino acid + chromogenic reporter) in a single, commercially available crystalline solid reduces the need for multi-step in-house substrate synthesis.

Benchmarking Coupling Efficiency in Sterically Hindered Peptide Bond Formation

The β-branched valine side chain makes Boc-Val-ONp an excellent probe substrate for evaluating new coupling methodologies, catalysts, or resin functionalities specifically for 'difficult' couplings. The coupling rate can be quantitatively compared against Boc-Ala-ONp (less hindered, faster coupling) and Boc-Val-OSu (different leaving group) using the second-order rate constant framework established by Jham [2], while coupling completion is conveniently monitored via 4-nitrophenolate release [1]. This makes Boc-Val-ONp a standardized tool for method development and quality control in peptide synthesis laboratories.

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